molecular formula C12H12N4 B2462890 4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile CAS No. 1333648-15-9

4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B2462890
CAS No.: 1333648-15-9
M. Wt: 212.256
InChI Key: VUXLBNZHQZHBJU-UHFFFAOYSA-N
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Description

4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile (CAS 1333648-15-9) is a high-purity, versatile small molecule with a molecular formula of C12H12N4 and a molecular weight of 212.25 g/mol. It is supplied with a minimum purity of 95% and is intended for use as a sophisticated chemical scaffold in research and development . The compound features a benzonitrile group, a functionality commonly found in pharmaceuticals and bioactive molecules. The nitrile group is known for its biocompatibility and metabolic stability, and it often serves as a key hydrogen bond acceptor in molecular interactions with biological targets, sometimes acting as a bioisostere for carbonyl groups . This molecular architecture makes it a compound of significant interest for medicinal chemistry and drug discovery programs. Recent research advances have highlighted the potential of this pyrazolyl benzonitrile derivative as a promising scaffold for developing new therapeutic agents. Structural studies using X-ray crystallography and NMR spectroscopy have revealed that its unique molecular conformation allows for specific interactions with biological targets, particularly enzymes involved in cell signaling pathways. Studies published in journals such as the Journal of Medicinal Chemistry have indicated that derivatives of this compound exhibit significant inhibitory activity against specific kinases, with IC50 values in the nanomolar range. Furthermore, in pre-clinical models of chronic inflammatory diseases, structural analogs have shown a marked reduction in inflammation markers, suggesting potential therapeutic applications . This product is provided FOR RESEARCH USE ONLY (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(5-amino-3,4-dimethylpyrazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-9(2)15-16(12(8)14)11-5-3-10(7-13)4-6-11/h3-6H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUWXFUUTGOZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC=C(C=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1H-pyrazole-5-carbaldehyde with aniline derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, making it versatile for developing new compounds .

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the imino group to oxo derivativesPotassium permanganate, H2O2
Reduction Reduces nitrile to form aminesLithium aluminum hydride
Substitution Electrophilic/nucleophilic substitutions on the ringHalogens, alkylating agents

Biology

The compound has been investigated for its biological activities , particularly in antimicrobial and anticancer research. Studies indicate that pyrazole derivatives can inhibit key cancer pathways and exhibit significant antibacterial effects:

  • Anticancer Activity: Research shows that pyrazole derivatives inhibit the BRAF(V600E) mutation prevalent in melanoma, leading to reduced tumor growth .
  • Antimicrobial Properties: Some studies found that similar compounds disrupt bacterial membranes, demonstrating potent antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae .

Medicine

In medicinal chemistry, this compound is explored as a potential therapeutic agent due to its interactions with biological targets. Its unique structure suggests it may have applications in treating cancer and infectious diseases:

  • Anti-inflammatory Effects: Certain derivatives inhibit production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating potential applications in inflammatory diseases .

Case Studies

Several studies highlight the therapeutic potential of pyrazole derivatives:

  • Anticancer Screening: A study demonstrated that specific pyrazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 7.69 µM), indicating their effectiveness against resistant cancer cell lines .
  • Antimicrobial Evaluation: In another study, compounds derived from similar structures showed minimum inhibitory concentrations (MIC) comparable to established antibiotics, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the benzonitrile moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyrazole and benzonitrile derivatives. Key comparisons include:

Compound Name Substituents/Features Applications/Properties Reference
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl, fluorophenyl, triazole, thiazole High-yield synthesis; isostructural, planar conformation (except one fluorophenyl group)
5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Benzo[d][1,3]dioxol, tert-butyl Anticonvulsant potential; bulky tert-butyl group may influence bioavailability
4-(1-(5-(4,5-Dimethyl-1H-pyrazol-3-yl)-2,4-dimethylethylbenzoyl)azetidin-3-yl)benzonitrile Dimethylpyrazole, azetidine, benzoyl Bioactive compound; complex substituents may alter binding affinity
TADF materials (e.g., phenoxazine-carbazole-benzonitrile derivatives) Carbazole, phenoxazine High-efficiency OLED emitters; benzonitrile enhances electron transport

Electronic and Material Properties

  • OLED Applications: Benzonitrile derivatives in exhibit TADF properties due to donor-acceptor interactions between electron-rich (e.g., phenoxazine) and electron-deficient (e.g., benzonitrile) groups .
  • Bioactivity: Pyrazole derivatives in demonstrate anticonvulsant activity, suggesting that the target compound’s methyl and imino groups could be tuned for pharmacological applications .

Crystallographic and Conformational Differences

  • Planarity: Unlike the nearly planar thiazole-pyrazole hybrids in (excluding one fluorophenyl group), the target compound’s imino group may introduce slight distortions, affecting packing efficiency in solid-state applications .
  • Substituent Effects : The tert-butyl group in ’s compound reduces planarity but enhances solubility, whereas the target compound’s smaller methyl groups may favor crystallinity .

Biological Activity

4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile is a synthetic organic compound with potential biological activities. Its unique structure, featuring both an imino group and a benzonitrile moiety, suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula: C12_{12}H12_{12}N4_4
  • Molecular Weight: 212.25 g/mol
  • CAS Number: 1333648-15-9

Synthesis

The compound is typically synthesized through the condensation of 3,4-dimethyl-1H-pyrazole-5-carbaldehyde with aniline derivatives under controlled conditions. Common solvents include ethanol or methanol, and the reaction often requires a catalyst to enhance yield and purity .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit key cancer pathways:

  • BRAF(V600E) Inhibition: Pyrazole derivatives have been identified as effective inhibitors of the BRAF(V600E) mutation, which is prevalent in melanoma and other cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Properties

Research suggests that compounds similar to this compound possess significant antimicrobial activity:

  • Mechanism of Action: Some pyrazole derivatives disrupt bacterial cell membranes leading to cell lysis. For instance, one study indicated that certain pyrazoles displayed potent antibacterial effects by damaging the integrity of bacterial membranes .

Anti-inflammatory Effects

Pyrazole compounds have also been studied for their anti-inflammatory properties:

  • Nitric Oxide Production Inhibition: Certain derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Research has consistently highlighted the therapeutic potential of pyrazole derivatives:

StudyFindings
Antitumor Activity Pyrazoles demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) when tested in vitro .
Antibacterial Activity A series of pyrazole carboxamide derivatives showed moderate to excellent antifungal activity against multiple phytopathogenic fungi .
Anti-inflammatory Activity Compounds exhibited significant inhibition of LPS-induced NO production in macrophages, indicating potential for treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can often be correlated with their structural features:

  • Substitution Patterns: Variations in substituents on the pyrazole ring can significantly affect potency and selectivity.
  • Functional Groups: The presence of electron-withdrawing or -donating groups can modulate biological activity by influencing the compound's reactivity and interaction with biological targets.

Q & A

Q. Optimization Tips :

  • Vary stoichiometry of hydrazine derivatives to minimize side products.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation during cyclization.
  • Monitor reaction progress via TLC or LC-MS to identify optimal quenching times.

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldPurificationReference
Hydrazine CyclizationHydrazine, reflux, 24 h24%Column Chromatography
Click ChemistryCuSO₄, sodium ascorbate, RT38.4%*Recrystallization

*Yield from analogous protocol in .

Advanced: How can conflicting spectroscopic data from synthetic batches be systematically analyzed?

Answer:
Contradictions in NMR or MS data may arise from:

  • Tautomerism : The imino group in the pyrazole ring can exhibit keto-enol tautomerism, altering peak splitting in 1^1H NMR. Use 15^{15}N NMR or variable-temperature NMR to probe dynamic equilibria .
  • Crystallographic vs. Solution States : X-ray diffraction () provides solid-state conformation, while NMR reflects solution dynamics. Compare data to identify polymorphic or solvate effects .
  • High-Resolution MS (HRMS) : Confirm molecular formula with <1 ppm mass error. For example, HRMS-ESI in achieved a 0.6 ppm deviation .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • 1^1H/13^{13}C NMR : Assign protons and carbons using 2D techniques (COSY, HSQC). Key peaks include:
    • Pyrazole C-H protons at δ 5.50 ppm (dd, J=11.8,5.0J = 11.8, 5.0 Hz) .
    • Benzonitrile carbons at δ 118.58 ppm (CN) .
  • HRMS : Confirm molecular ion [M+H]⁺ with exact mass (e.g., 347.9 in ) .
  • X-ray Diffraction : Resolve tautomeric states and stereochemistry (e.g., R factor = 0.038 in ) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
1^1H NMRδ 5.50 (pyrazole H), δ 7.84 (benzonitrile H)
13^{13}C NMRδ 167.20 (C=O), δ 118.58 (CN)
HRMS347.9 [M+H]⁺ (Δ = 0.8 ppm)

Advanced: What challenges arise in X-ray crystallography of this compound?

Answer:

  • Twinning/Disorder : Common in flexible heterocycles. Use SHELXL () for refinement, applying TWIN/BASF commands to model twinned domains .
  • Resolution Limits : High-resolution data (>1.0 Å) are needed to resolve imino group protonation states. Synchrotron sources improve data quality .
  • Hydrogen Bonding : Map intermolecular interactions (e.g., N–H⋯N) to explain packing motifs .

Basic: What in vitro assays evaluate biological activity?

Answer:

  • Anti-inflammatory : Screen COX-1/2 inhibition via ELISA () .
  • Anti-androgen : Use AR-binding assays in PC3 cells (IC₅₀ determination) and luciferase reporter gene assays () .

Q. Table 3: Biological Assays

ActivityAssay TypeModel SystemReference
Anti-inflammatoryCOX-2 inhibition ELISAIn vitro
Anti-androgenAR competitive bindingPC3 cells

Advanced: How can molecular docking elucidate mechanism of action?

Answer:

  • Target Preparation : Retrieve AR crystal structure (PDB: 2AMB). Optimize protonation states with PROPKA .
  • Docking Software : Use AutoDock Vina or Glide. Validate poses against crystallographic data (e.g., ) .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities, correlating with experimental IC₅₀ values .

How should discrepancies in biological data be addressed?

Answer:

  • Purity Verification : Use HPLC (≥98% purity, ) and elemental analysis .
  • Assay Standardization : Include positive controls (e.g., flutamide for AR assays) and normalize to cell viability (MTT assay) .
  • Statistical Analysis : Apply ANOVA to compare replicates across studies, accounting for batch-to-batch variability .

Methodological considerations for HRMS confirmation

Answer:

  • Calibration : Use internal standards (e.g., sodium trifluoroacetate) for <1 ppm accuracy .
  • Ionization Mode : ESI+ is preferred for benzonitrile derivatives. Optimize capillary voltage (3–4 kV) and desolvation temperature (300–400°C) .
  • Adduct Suppression : Add 0.1% formic acid to minimize [M+Na]⁺/[M+K]⁺ interference .

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